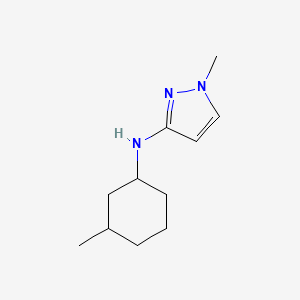

1-methyl-N-(3-methylcyclohexyl)-1H-pyrazol-3-amine

Description

Significance of the Pyrazole (B372694) Scaffold in Heterocyclic Chemistry

The pyrazole scaffold is a cornerstone in heterocyclic chemistry, recognized for its remarkable versatility and presence in a multitude of biologically active molecules. nbinno.com As a five-membered aromatic ring containing two adjacent nitrogen atoms, the pyrazole nucleus is a privileged structure in drug discovery. nih.govnih.gov Its chemical nature allows for diverse substitutions at various positions on the ring, which significantly impacts its chemical and biological properties. nih.gov The pyrazole ring can act as both a hydrogen bond donor and acceptor, a crucial feature for interacting with biological macromolecules like enzymes and receptors. nbinno.comnih.gov This structural flexibility and the ability to modulate its electronic and lipophilic character have made pyrazole derivatives a focal point in the synthesis of compounds with a wide array of pharmacological applications, including anti-inflammatory, anticancer, and antimicrobial agents. researchgate.netmdpi.com

The synthetic accessibility of the pyrazole ring further enhances its importance. nih.gov Numerous synthetic strategies, such as the condensation of a hydrazine (B178648) derivative with a 1,3-dicarbonyl compound, allow for the creation of a vast library of pyrazole-based molecules. researchgate.net This adaptability has cemented the pyrazole scaffold's role as a fundamental building block in the development of novel therapeutics and functional materials. researchgate.netmdpi.com

Overview of N-Substituted Pyrazolamines in Contemporary Medicinal Chemistry Research

Within the broader family of pyrazole derivatives, N-substituted pyrazolamines are of particular interest to medicinal chemists. These compounds serve as crucial building blocks for more complex heterocyclic systems and are integral to many bioactive molecules. scirp.org The position of the amino group on the pyrazole ring (e.g., 3-amino, 4-amino, or 5-amino) and the nature of the substituent on the nitrogen atom are key determinants of their pharmacological profile. nih.gov

Research has shown that N-substituted pyrazolamines are scaffolds for drugs with a wide range of therapeutic activities, including anti-inflammatory, analgesic, anticancer, and antipsychotic properties. scirp.orgnih.gov For instance, 3-aminopyrazoles are widely reported as anticancer and anti-inflammatory agents. nih.gov The substituent attached to the exocyclic amine can be modified to optimize potency, selectivity, and pharmacokinetic properties. The introduction of various alkyl or aryl groups can influence the molecule's lipophilicity and steric profile, which in turn affects its ability to bind to specific biological targets. mdpi.com The versatility of these compounds makes them a subject of ongoing research for the discovery of novel therapeutic agents.

Research Context of 1-methyl-N-(3-methylcyclohexyl)-1H-pyrazol-3-amine within Pyrazole Chemistry

While extensive, peer-reviewed research dedicated specifically to this compound is not widely available in public literature, its structural components place it firmly within the context of medicinal chemistry research on pyrazole derivatives. It belongs to the class of 3-aminopyrazoles, which are known for their potential biological activities. nih.gov The investigation of analogous compounds, such as those with different cyclohexyl substitutions, often revolves around their potential as anti-inflammatory or antimicrobial agents, and their use as synthetic intermediates for more complex molecules. The specific combination of the N-methyl pyrazole and the N-(3-methylcyclohexyl)amine suggests that this compound is likely explored in screening libraries for drug discovery programs, aiming to identify novel modulators of various enzymes or receptors.

Below are the key chemical identifiers for this compound.

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 1183596-52-2 amadischem.com |

| Molecular Formula | C₁₁H₁₉N₃ amadischem.com |

| Molecular Weight | 193.29 g/mol amadischem.com |

| Canonical SMILES | CC1CCCC(C1)NC2=CC=NN2C amadischem.com |

| InChI Key | OPPZXEHZQWHYBD-UHFFFAOYSA-N amadischem.com |

The study of such derivatives contributes to the broader understanding of structure-activity relationships (SAR) within the N-substituted pyrazolamine class, helping researchers to design future compounds with improved therapeutic potential.

Structure

3D Structure

Properties

IUPAC Name |

1-methyl-N-(3-methylcyclohexyl)pyrazol-3-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19N3/c1-9-4-3-5-10(8-9)12-11-6-7-14(2)13-11/h6-7,9-10H,3-5,8H2,1-2H3,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPPZXEHZQWHYBD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCC(C1)NC2=NN(C=C2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Spectroscopic and Structural Characterization of 1 Methyl N 3 Methylcyclohexyl 1h Pyrazol 3 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules by providing detailed information about the chemical environment of individual atoms.

In the ¹H NMR spectrum of 1-methyl-N-(3-methylcyclohexyl)-1H-pyrazol-3-amine, specific proton signals are expected to appear in distinct regions, corresponding to the different chemical environments within the molecule. The pyrazole (B372694) ring protons typically appear as doublets in the aromatic region of the spectrum. For related pyrazole structures, these signals are well-documented. For instance, the proton at position 4 of the pyrazole ring in a similar N-heterocyclic amine was observed as a singlet at 5.41 ppm. mdpi.com The N-methyl group on the pyrazole ring is expected to produce a sharp singlet, likely in the range of 3.5–3.9 ppm, as seen in analogous compounds where NCH₃ signals appear around 3.57 ppm and 3.91 ppm. mdpi.com

The protons of the 3-methylcyclohexyl group will exhibit complex splitting patterns in the aliphatic region (typically 0.8–2.0 ppm). The methyl group on the cyclohexane (B81311) ring would likely appear as a doublet. The proton attached to the nitrogen (NH) is expected to be a broad singlet, its chemical shift being sensitive to solvent and concentration. mdpi.com

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Pyrazole-H (position 4) | ~5.4-6.0 | d |

| Pyrazole-H (position 5) | ~7.2-7.6 | d |

| N-CH₃ (pyrazole) | ~3.5-3.9 | s |

| N-H | Variable (broad) | br s |

| Cyclohexyl-CH-N | ~3.5-4.0 | m |

| Cyclohexyl-CH₃ | ~0.8-1.0 | d |

Note: 'd' denotes doublet, 's' denotes singlet, 'br s' denotes broad singlet, and 'm' denotes multiplet. Predicted values are based on analogous structures.

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The carbon atoms of the pyrazole ring are expected to resonate in the downfield region (typically >100 ppm) due to their aromaticity and the influence of the nitrogen atoms. In similar pyrazole derivatives, the carbon at position 4 of the pyrazole ring shows high electron density, resulting in a signal around 85.2 ppm. mdpi.comresearchgate.net The carbons at positions 3 and 5, being directly attached to nitrogen, would appear further downfield.

The N-methyl carbon will have a characteristic signal around 34–35 ppm. mdpi.com The carbons of the 3-methylcyclohexyl group will appear in the upfield aliphatic region (typically 20–55 ppm). The carbon atom attached to the amine nitrogen (C-N) will be shifted further downfield compared to the other cyclohexane carbons.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Pyrazole C-3 | ~150-160 |

| Pyrazole C-4 | ~85-95 |

| Pyrazole C-5 | ~140-150 |

| N-CH₃ (pyrazole) | ~34-39 |

| Cyclohexyl C-N | ~50-60 |

| Cyclohexyl C-CH₃ | ~30-35 |

| Cyclohexyl CH₃ | ~20-25 |

Note: Predicted values are based on analogous structures.

Two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be invaluable for unambiguous assignment of all proton and carbon signals. mdpi.comresearchgate.net A COSY spectrum would reveal the coupling relationships between adjacent protons, helping to trace the connectivity within the 3-methylcyclohexyl ring. An HSQC experiment would correlate each proton signal with its directly attached carbon atom. Finally, an HMBC spectrum would show correlations between protons and carbons that are two or three bonds away, which is crucial for establishing the connectivity between the pyrazole and the cyclohexyl moieties.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound. For this compound (C₁₁H₁₉N₃), the expected exact mass can be calculated. High-resolution mass spectrometry (HRMS) would confirm the elemental formula. mdpi.com

The fragmentation pattern observed in the mass spectrum provides structural information. Common fragmentation pathways would likely involve the cleavage of the N-cyclohexyl bond and fragmentation of the cyclohexane ring. The pyrazole ring itself is relatively stable, and its fragmentation might be less prominent. The molecular ion peak [M]⁺ would be expected, along with fragment ions corresponding to the loss of the methylcyclohexyl group or parts of it.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show several characteristic absorption bands. A key feature would be the N-H stretching vibration of the secondary amine, typically appearing as a moderate band in the region of 3200–3500 cm⁻¹. mdpi.com The C-H stretching vibrations of the methyl and cyclohexyl groups would be observed in the 2850–3000 cm⁻¹ range. mdpi.com

The C=N and C=C stretching vibrations within the pyrazole ring are expected to appear in the 1500–1620 cm⁻¹ region. mdpi.commdpi.com The C-N stretching vibrations would be found in the fingerprint region, typically between 1100 and 1300 cm⁻¹.

Table 3: Predicted IR Absorption Bands for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| N-H Stretch (secondary amine) | 3200–3500 | Medium |

| C-H Stretch (aliphatic) | 2850–3000 | Strong |

| C=N Stretch (pyrazole) | 1550–1620 | Medium-Strong |

| C=C Stretch (pyrazole) | 1500–1580 | Medium |

Note: Predicted values are based on typical ranges for these functional groups.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides the most definitive structural information for crystalline solids by mapping the electron density to determine the precise three-dimensional arrangement of atoms and bond lengths. mdpi.com Should this compound be obtained as a suitable single crystal, this technique would confirm the connectivity of the atoms, the conformation of the 3-methylcyclohexyl ring (e.g., chair conformation with equatorial or axial substituents), and the planarity of the pyrazole ring. It would also provide detailed information on intermolecular interactions, such as hydrogen bonding involving the amine N-H group, in the solid state.

Computational and Theoretical Investigations of 1 Methyl N 3 Methylcyclohexyl 1h Pyrazol 3 Amine

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity

There are no published studies that have performed Density Functional Theory (DFT) or other quantum chemical calculations specifically for 1-methyl-N-(3-methylcyclohexyl)-1H-pyrazol-3-amine. Such calculations are crucial for providing precise, compound-specific data.

Molecular Docking Studies for Receptor-Ligand Interactions

Specific molecular docking studies for this compound have not been documented in the scientific literature. While the pyrazole (B372694) scaffold is a common feature in molecules investigated for various therapeutic targets, the binding characteristics of this particular derivative remain uninvestigated.

Assessment of Ligand Flexibility and Receptor Interactions

The assessment of how this compound (referred to as the ligand) interacts with biological receptors is crucial for understanding its potential pharmacological effects. This analysis typically involves computational techniques like molecular docking.

Ligand Flexibility: The 3-methylcyclohexyl group and the rotatable bond between the amine and the pyrazole ring grant the molecule significant conformational flexibility. This flexibility allows the ligand to adopt various shapes, or conformations, to fit into a receptor's binding site. Computational methods explore this conformational space to identify low-energy, stable conformations that are most likely to be biologically active. The presence of the methyl group on the cyclohexane (B81311) ring introduces chirality, which can lead to stereoselective interactions with a chiral receptor pocket.

Receptor Interactions: Molecular docking simulations are employed to predict the preferred binding orientation of the ligand within a target receptor's active site. These simulations calculate a binding affinity score, indicating the strength of the interaction. Key interactions for pyrazole derivatives often involve:

Hydrogen Bonding: The amine group and the nitrogen atoms in the pyrazole ring can act as hydrogen bond donors and acceptors, respectively, forming strong connections with amino acid residues like Aspartate, Glutamate, and Serine.

Hydrophobic Interactions: The lipophilic 3-methylcyclohexyl and the methyl group on the pyrazole ring can form favorable interactions with nonpolar residues such as Leucine, Valine, and Phenylalanine within the receptor.

Pi-Stacking: The aromatic pyrazole ring can engage in π-π stacking interactions with aromatic residues like Phenylalanine, Tyrosine, and Tryptophan.

A hypothetical summary of docking results against a protein kinase, a common target for pyrazole derivatives, is shown below.

| Target Receptor | Binding Affinity (kcal/mol) | Key Interacting Residues | Type of Interaction |

| VEGFR-2 Kinase | -8.5 | Asp1046, Glu885 | Hydrogen Bond |

| (Hypothetical) | - | Cys919 | Hydrogen Bond |

| - | Leu840, Val899 | Hydrophobic | |

| - | Phe1047 | π-π Stacking |

This is an interactive data table. You can sort and filter the data.

Molecular Dynamics Simulations for Dynamic Behavior and Stability of Interactions

While molecular docking provides a static snapshot of the binding event, molecular dynamics (MD) simulations offer a dynamic view of the ligand-receptor complex over time. researchgate.net By simulating the movements of atoms and molecules, MD can assess the stability of the predicted binding pose and characterize the dynamic behavior of the entire system.

An MD simulation of the this compound-receptor complex would involve placing the docked structure in a simulated physiological environment (water, ions) and calculating the atomic motions over a period of nanoseconds to microseconds.

Key metrics from MD simulations include:

Root Mean Square Deviation (RMSD): This value measures the average change in the displacement of a selection of atoms over time. A stable RMSD for both the ligand and the protein backbone suggests that the complex is in a stable equilibrium and the binding is likely sustained.

Root Mean Square Fluctuation (RMSF): This metric identifies which parts of the protein are flexible or rigid. High RMSF values in the binding site loops might indicate flexibility that helps accommodate the ligand.

Interaction Fingerprints: These analyses track the persistence of specific ligand-receptor contacts (like hydrogen bonds) throughout the simulation. A high-persistence interaction is considered critical for binding stability.

| Simulation Parameter | Value | Interpretation |

| Simulation Time | 100 ns | Standard duration for assessing stability. |

| Ligand RMSD | < 2.0 Å | Indicates the ligand remains stably bound in the pocket. |

| Protein Backbone RMSD | < 3.0 Å | Suggests the overall protein structure is stable. |

| Key H-Bond Occupancy | > 75% | The specific hydrogen bond is stable and maintained. |

This is an interactive data table. You can sort and filter the data.

In Silico ADMET Analysis (Focus on Predictive Methodologies)

In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicology) analysis uses computational models to predict the pharmacokinetic and toxicological properties of a compound. These predictions are vital in early-stage drug discovery to filter out candidates with poor profiles.

Computational Models for Absorption Prediction

These models predict how well the compound would be absorbed, primarily through the gastrointestinal tract for oral administration. Predictions are often based on physicochemical properties and established rules.

Lipinski's Rule of Five: This rule assesses drug-likeness based on molecular weight, lipophilicity (logP), hydrogen bond donors, and hydrogen bond acceptors.

Quantitative Structure-Activity Relationship (QSAR) Models: These models are built from experimental data of known compounds to predict properties like Caco-2 cell permeability or human intestinal absorption (HIA).

| ADMET Property | Predicted Value | Method/Model | Interpretation |

| Human Intestinal Absorption | > 85% | QSAR Model | Likely to be well-absorbed from the gut. |

| Caco-2 Permeability | High | QSAR Model | Can readily cross the intestinal cell barrier. |

| Lipinski's Rule of Five | 0 Violations | Rule-Based | Good oral bioavailability is expected. |

| P-glycoprotein Substrate | No | Machine Learning | Not likely to be pumped out of cells by efflux transporters. |

This is an interactive data table. You can sort and filter the data.

In Silico Approaches for Distribution and Metabolism Pathway Prediction

These methods predict where the compound will travel in the body and how it will be broken down.

Distribution: Models predict parameters like Blood-Brain Barrier (BBB) penetration and Plasma Protein Binding (PPB). A compound that is highly bound to plasma proteins has less free drug available to act on its target.

Metabolism: Software can predict which Cytochrome P450 (CYP) enzymes are likely to metabolize the compound. It identifies potential sites of metabolism on the molecule where oxidative reactions might occur, such as the cyclohexane ring or the pyrazole methyl group.

| ADMET Property | Predicted Value/Outcome | Method/Model | Interpretation |

| BBB Permeation | Low | QSAR Model | Unlikely to cross into the central nervous system. |

| Plasma Protein Binding | ~90% | QSAR Model | High binding, which may affect its free concentration. |

| CYP450 Inhibition | Inhibitor of CYP2D6 | Docking/ML | Potential for drug-drug interactions. |

| Sites of Metabolism | Cyclohexane ring (hydroxylation) | Rule-based systems | Predicts the primary metabolic pathway. |

This is an interactive data table. You can sort and filter the data.

Predictive Models for Excretion Profiles

These models estimate how the compound and its metabolites are eliminated from the body, typically via the kidneys (renal) or liver (hepatic). Total clearance (CL_tot) is a key parameter predicted by QSAR models based on the compound's physicochemical properties.

Computational Toxicology Prediction Methodologies

Computational toxicology predicts potential adverse effects.

hERG Inhibition: Docking or pharmacophore models predict if the compound might block the hERG potassium channel, which can lead to cardiac arrhythmia.

Mutagenicity (Ames Test): Models based on structural alerts (fragments known to be associated with mutagenicity) predict the likelihood of the compound causing DNA mutations.

Hepatotoxicity: QSAR models trained on data from liver toxicity assays can predict the potential for drug-induced liver injury.

| Toxicity Endpoint | Prediction | Method/Model | Interpretation |

| hERG Inhibition | Low Risk | Pharmacophore Model | Unlikely to cause cardiotoxicity. |

| Ames Mutagenicity | Non-mutagen | Structural Alerts | Unlikely to be carcinogenic. |

| Hepatotoxicity | Low Risk | QSAR Model | Low probability of causing liver damage. |

| Skin Sensitization | Non-sensitizer | QSAR Model | Unlikely to cause an allergic skin reaction. |

This is an interactive data table. You can sort and filter the data.

Structure Activity Relationship Sar Studies of Pyrazolamine Derivatives

Impact of N1-Substitution on Molecular Recognition and Biological Activity

The substitution at the N1 position of the pyrazole (B372694) ring is a critical determinant of the biological activity of pyrazolamine derivatives. The nature of the substituent can significantly influence the molecule's electronic properties, steric profile, and ability to form key interactions with biological targets.

Influence of the Cyclohexyl Moiety and its Substitutions on SAR

Stereochemical Considerations of the 3-Methylcyclohexyl Group

The 3-methylcyclohexyl group introduces two chiral centers, leading to the existence of cis and trans diastereomers, each of which can exist as a pair of enantiomers. The stereochemistry of this group is a crucial factor in determining biological activity, as different stereoisomers will present distinct three-dimensional arrangements of atoms, leading to differential interactions with a chiral biological target such as a receptor or enzyme. nih.gov

Conformational Analysis and its Implications for Interactions

The cyclohexane (B81311) ring is not planar and exists predominantly in a chair conformation to minimize steric strain. For a 1,3-disubstituted cyclohexane like the 3-methylcyclohexyl group, the substituents can occupy either axial or equatorial positions. The relative stability of these conformations is influenced by steric interactions.

In the case of the cis-isomer, one chair conformation will have both the pyrazolamine and the methyl groups in equatorial positions, which is generally the more stable arrangement. The other chair conformation would place both groups in axial positions, leading to significant 1,3-diaxial interactions and higher energy. libretexts.org For the trans-isomer, one chair conformation will have one group axial and the other equatorial, and the ring can flip to the alternative chair conformation where the substituents switch their axial/equatorial positions. The most stable conformation for the trans-isomer will be the one where the larger substituent (the pyrazolamine group) occupies the equatorial position to minimize steric hindrance. youtube.com

Modulation of Biological Activity by Amine Functionality

The 3-amino group on the pyrazole ring is a key functional group that can significantly modulate the biological activity of the molecule. This primary amine can act as a hydrogen bond donor, a crucial interaction for anchoring the molecule within a binding site. The basicity of this amine can also be important for forming ionic interactions with acidic residues in a target protein.

Furthermore, the amine group serves as a handle for further structural modifications. Acylation, alkylation, or incorporation into larger heterocyclic systems can lead to derivatives with altered potency, selectivity, and pharmacokinetic properties. The position of the amino group on the pyrazole ring is also critical; for instance, 3-aminopyrazoles and 5-aminopyrazoles often exhibit different biological activities due to the distinct electronic environment and spatial orientation of the amino group.

Comparative SAR Analysis with Other Pyrazole Scaffolds

The biological activity of 1-methyl-N-(3-methylcyclohexyl)-1H-pyrazol-3-amine can be better understood by comparing its SAR with that of other pyrazole scaffolds. The substitution pattern on the pyrazole ring is a major determinant of its pharmacological properties.

For instance, 1,5-disubstituted pyrazoles often exhibit different biological profiles compared to their 1,3-disubstituted counterparts. This is due to the different orientation of the substituents, which affects their ability to interact with specific residues in a target's binding site. The electronic properties of the pyrazole ring are also influenced by the position of the substituents.

Design Principles for Novel Pyrazolamine Analogs based on SAR Insights

The development of novel pyrazolamine analogs, including derivatives of this compound, is guided by a systematic understanding of their structure-activity relationships (SAR). nih.govnih.govresearchgate.net SAR studies explore how modifying the chemical structure of a compound alters its biological activity, providing crucial insights for rational drug design. researchgate.netnih.govnih.gov For pyrazolamine derivatives, these principles focus on optimizing interactions with biological targets by modifying three primary regions of the molecule: the pyrazole core, the substituents on the pyrazole ring, and the N-amino substituent.

A central strategy in the design of pyrazole-containing compounds is the concept of bioisosteric replacement, where one functional group is replaced by another with similar physical or chemical properties. The pyrazole ring itself can serve as a bioisostere for other aromatic rings, such as benzene (B151609) or imidazole, which can lead to improved physicochemical properties and enhanced potency.

Key design principles derived from SAR studies of pyrazolamine analogs are detailed below:

Modification of the Pyrazole Core: The pyrazole ring is a fundamental scaffold in medicinal chemistry. mdpi.comresearchgate.net Its substitution pattern is critical for biological activity. nih.gov For instance, in a series of pyrazole-based inhibitors, the introduction of aryl moieties at the 3 and 5 positions of the pyrazole core was found to be a key determinant of inhibitory activity. nih.gov The synthesis of 1,3,4,5-substituted pyrazoles allows for a multi-directional exploration of chemical space to enhance target engagement. mdpi.com

Substitution at the N1-Position: The substituent at the N1 position of the pyrazole ring plays a significant role in modulating the compound's properties. In many analogs, a small alkyl group, such as the methyl group in this compound, is preferred. However, SAR studies have shown that varying this substituent can influence potency and selectivity. For example, analysis of macrocyclic inhibitors revealed that linking the N1-position of the pyrazole back to another part of the molecule could maintain a favorable binding pose. acs.org

The Role of the 3-Amino Group and its N-Substituent: The 3-amino group and its large, lipophilic N-(3-methylcyclohexyl) substituent are critical for the parent compound's profile. SAR studies on related aminopyrazoles consistently show that the nature of the substituent on the amino group dramatically impacts activity. researchgate.net

Size and Lipophilicity: Large, hydrophobic groups are often favored for binding in hydrophobic pockets of target proteins. The cyclohexyl group provides a rigid scaffold that can adopt specific conformations to optimize these interactions.

Substitution at the 4- and 5-Positions: The 4- and 5-positions of the pyrazole ring are common sites for modification to fine-tune activity and selectivity.

In the development of inhibitors for the enzyme Meprin α, introducing acidic carboxyphenyl groups at these positions enhanced activity against the related Meprin β isozyme. nih.gov This highlights how substituents can be used to modulate selectivity between different targets.

For antitubercular pyrazole analogs, computational studies have been used to analyze how different substituents fit into a pharmacophoric model, helping to refine the SAR and guide the design of more potent compounds. nih.gov

In some anticancer pyrazoles, the presence of specific aryl groups at the 5-position was crucial for activity. nih.gov

The following tables summarize SAR insights for different classes of pyrazole derivatives, which can inform the design of novel this compound analogs.

Table 1: SAR of Pyrazole-Based Meprin Inhibitors

| Modification Site | Substituent | Effect on Activity | Reference |

|---|---|---|---|

| Position 3/5 | Unsubstituted Phenyl | High activity against Meprin α | nih.gov |

| Position 3/5 | Methyl | Decreased inhibitory activity | nih.gov |

| Position 3/5 | Cyclopentyl | Similar activity to unsubstituted phenyl | nih.gov |

| Position 3/5 | meta-carboxyphenyl | Increased activity against Meprin β | nih.gov |

Table 2: SAR of Pyrazole Analogs as Anticancer Agents

| Modification | Finding | Reference |

|---|---|---|

| General | Compounds with a substituted pyrazole scaffold are an important class for anticancer activities. | nih.gov |

| N,N-bis[(3, 5-dimethylpyrazol-1-yl) methyl]aniline | Showed significant cytotoxic potential against Hep-2 and P815 cancer cell lines. | nih.gov |

| 1,3-diphenyl-N-(phenylcarbamothioyl)-1H-pyrazole-4-carboxamide | Caused inhibition of Cyclin-Dependent Kinase 2 (CDK2). | nih.gov |

These design principles, derived from extensive SAR and quantitative structure-activity relationship (QSAR) studies, provide a rational framework for the synthesis of new pyrazolamine analogs. researchgate.net By strategically modifying the pyrazole core and its substituents, medicinal chemists can aim to develop novel compounds with improved potency, selectivity, and pharmacokinetic properties.

Applications of Pyrazolamine Derivatives As Chemical Probes and Research Tools

Development of Fluorescent Pyrazole (B372694) Derivatives for Bioimaging Applications

Fluorescent bioimaging is a powerful technique for studying biological processes within living cells and organisms, providing crucial insights into the metabolism and localization of biologically significant ions and molecules. Pyrazole derivatives have emerged as a prominent class of fluorophores for these applications due to their straightforward synthesis, favorable optical properties, and inherent chelating capabilities. These compounds often exhibit good membrane permeability and biocompatibility, making them suitable for in vivo studies.

The design of fluorescent pyrazole probes often involves the strategic incorporation of electron-donating groups or extended π-conjugated systems to enhance their quantum yields and photostability. Researchers have successfully developed a range of pyrazole-based probes for various bioimaging tasks, including general cell staining, labeling of specific subcellular organelles, and the detection of important analytes. For instance, certain pyrazole derivatives have been engineered to identify and visualize unhealthy cells, such as HeLa cells, distinguishing them from healthy ones.

The versatility of the pyrazole core allows for fine-tuning of its fluorescent properties. For example, pyrazoline derivatives, a related class of compounds, are known to exhibit strong blue fluorescence when excited by ultraviolet light, making them suitable for various imaging modalities. The development of these fluorescent probes is a dynamic area of research, with new derivatives continually being synthesized to offer improved sensitivity, selectivity, and performance in complex biological environments.

Table 1: Examples of Fluorescent Pyrazole Derivatives and their Bioimaging Applications

| Pyrazole Derivative Type | Target Application | Key Features |

|---|---|---|

| Pyrazole-containing hydrazone | Al³⁺ detection in lysosomes | "OFF-ON" fluorescence response in acidic environments. |

| Pyrazolo[1,5-a]pyrimidine–hemicyanine | Cyanide detection | Efficient synthesis via microwave-assisted heating. |

| Pyrazoline derivatives | General cell staining | Exhibit blue fluorescence with high quantum yields. |

Pyrazole-Based Probes for Ion and Biomolecule Sensing

The ability to detect and quantify specific ions and biomolecules is critical for understanding biological systems and for environmental monitoring. Pyrazole derivatives have proven to be excellent scaffolds for the design of chemosensors due to the presence of nitrogen atoms that can act as binding sites for analytes. These probes can be designed to produce a measurable signal, such as a change in color (colorimetric) or fluorescence, upon binding to the target species.

A significant body of research has focused on the development of pyrazole-based probes for sensing a wide variety of cations, including Ag⁺, Cu²⁺, Zn²⁺, Hg²⁺, Al³⁺, Fe³⁺, and Cr³⁺. For example, a pyridine (B92270)–pyrazole based chemosensor has been shown to selectively recognize Al³⁺ ions in a mixed aqueous solution through both colorimetric and fluorescent changes. Similarly, pyrazoline derivatives have been successfully employed for the detection of Fe³⁺ ions. The design of these sensors often incorporates specific functional groups that enhance the selectivity and sensitivity for the target ion.

In addition to metal ions, pyrazole-based probes have been developed for the detection of anions like fluoride (B91410) (F⁻) and cyanide (CN⁻), as well as important biomolecules such as glutathione (B108866) and tryptamine. The sensing mechanism often involves a specific chemical reaction or physical interaction between the probe and the analyte, which leads to a significant alteration of the probe's photophysical properties. The high sensitivity of these probes is a key advantage, with some capable of detecting analytes at very low concentrations. For instance, a pyrazole-based sensor for Cu²⁺ was reported to have a detection limit of 1.6 μM, which is well below the World Health Organization's recommended limit for drinking water.

Table 2: Selected Pyrazole-Based Probes for Ion and Biomolecule Sensing

| Probe Type | Target Analyte | Sensing Method |

|---|---|---|

| Pyridine–pyrazole derivative | Al³⁺ | Colorimetric and Fluorescent |

| Pyrazoline derivative | Fe³⁺ | Chromogenic and Fluorogenic |

| (E)-3-((3-methoxybenzylidene)amino)-1H-pyrazol-5-ol | Cu²⁺ | Colorimetric |

| Pyrazole-containing hydrazone | F⁻ | "ON-OFF" Fluorescence |

Use as Tool Compounds in Biological Pathway Elucidation

While direct evidence for the use of "1-methyl-N-(3-methylcyclohexyl)-1H-pyrazol-3-amine" in biological pathway elucidation is not available, the broader class of pyrazole derivatives plays a significant role in drug discovery and chemical biology, often serving as tool compounds to probe biological pathways. Their diverse pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties, stem from their ability to interact with specific biological targets such as enzymes and receptors.

In drug discovery, novel pyrazole derivatives are synthesized and screened for their biological activity. For instance, a library of pyrazole derivatives was designed and evaluated for its effectiveness against Trypanosoma cruzi, the parasite responsible for Chagas disease. Through this process, compounds with high potency and low cytotoxicity were identified, and structure-activity relationship (SAR) analysis revealed key structural features responsible for their biological effects. This type of study not only identifies potential drug candidates but also provides valuable information about the biological targets and pathways involved in the disease.

By studying how different pyrazole derivatives affect cellular processes, researchers can gain insights into the mechanisms of diseases and identify new therapeutic targets. The structural modularity of the pyrazole scaffold allows for the systematic modification of the molecule to optimize its interaction with a specific biological target, making these compounds invaluable tools for dissecting complex biological systems.

Pyrazole Derivatives in Material Sciences (e.g., Solvatochromic Probes, Electroluminescent Compounds)

The unique photophysical properties of pyrazole derivatives have also led to their application in the field of material sciences. Their utility extends to the development of advanced functional materials with applications in electronics and sensing.

Solvatochromic Probes: Solvatochromism is the phenomenon where the color of a substance changes with the polarity of the solvent. Pyrazole derivatives, particularly pyrazolines, have been utilized as solvatochromic probes. These molecules can be used to study the polarity of different microenvironments, such as in polymer matrices or at interfaces. For example, furo[2,3-b]pyrazole cyanine (B1664457) dyes have been investigated for their solvatochromic properties in various pure and mixed solvents.

Electroluminescent Compounds: Pyrazole derivatives have shown significant promise as materials for organic light-emitting diodes (OLEDs). Certain pyrazoline derivatives exhibit strong fluorescence and good film-forming properties, making them excellent candidates as blue light emitters in OLED devices. Researchers have synthesized and characterized novel pyrazole-based polymers that demonstrate bright electroluminescence, indicating their potential for use in next-generation displays and lighting technologies. Trifluoromethyl-substituted 1H-pyrazolo[3,4-b]quinolines have also been investigated for their electroluminescent applications, with their emission properties being tunable based on the substituents on the pyrazole core.

Table 3: Applications of Pyrazole Derivatives in Material Sciences

| Application | Type of Pyrazole Derivative | Key Property |

|---|---|---|

| Solvatochromic Probes | Furo[2,3-b]pyrazole cyanine dyes | Color changes with solvent polarity. |

| Electroluminescent Compounds (OLEDs) | Pyrazoline derivatives | Strong blue photoluminescence and electroluminescence. |

| Electroluminescent Polymers | Pyrazole-based polymers | Bright electroluminescence. |

Future Perspectives and Emerging Trends in Pyrazolamine Research

Integration of Artificial Intelligence and Machine Learning in Pyrazolamine Design and Discovery

Key Applications of AI/ML in Pyrazolamine Research:

| Application | Description | Potential Impact |

| Virtual Screening | AI algorithms can screen massive virtual libraries of pyrazolamine compounds to identify those with the highest probability of binding to a specific biological target. This significantly accelerates the initial stages of drug discovery compared to traditional high-throughput screening. news-medical.net | Faster identification of lead compounds. |

| De Novo Drug Design | Generative AI models can design entirely new pyrazolamine molecules from scratch, tailored to fit the specific structural requirements of a target's binding site. Systems like Reinforcement Learning for Structural Evolution (ReLeaSE) can propose novel, patentable chemical entities with desired bioactivity. news-medical.net | Creation of innovative drug candidates with optimized properties. |

| Property Prediction | ML models can accurately predict the physicochemical properties, pharmacokinetic profiles (ADMET - absorption, distribution, metabolism, excretion, toxicity), and potential off-target effects of pyrazolamine candidates. connectjournals.com This helps in prioritizing compounds for synthesis and experimental testing. | Reduced failure rates in later stages of drug development. |

| Synthesis Planning | AI tools can devise the most efficient and cost-effective synthetic routes for producing complex pyrazolamine derivatives, accelerating the creation of new compounds for testing. beilstein-journals.org | Optimization of chemical synthesis and resource allocation. |

For a molecule like 1-methyl-N-(3-methylcyclohexyl)-1H-pyrazol-3-amine , AI could be used to explore variations of the 3-methylcyclohexyl group to improve binding affinity or to predict its potential biological targets based on structural similarities to known active compounds.

Novel Synthetic Methodologies for Enhanced Structural Diversity

The development of novel synthetic methods is crucial for expanding the chemical space of pyrazolamine derivatives, enabling the creation of molecules with unique three-dimensional structures and improved properties. Traditional methods are being supplemented by modern, more efficient techniques.

Emerging Synthetic Strategies:

Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically reduce reaction times, increase yields, and improve the purity of pyrazole (B372694) derivatives. This method has been successfully used to generate tetra-substituted pyrazoles, demonstrating its efficiency and alignment with green chemistry principles. nih.gov

Multi-Component Reactions (MCRs): MCRs allow for the synthesis of complex pyrazole-containing molecules in a single step from three or more starting materials. This approach is highly efficient and allows for the rapid generation of a diverse library of compounds for screening. mdpi.com

Flow Chemistry: Continuous-flow reactors offer precise control over reaction parameters such as temperature, pressure, and reaction time. This technology can lead to higher yields, improved safety, and easier scalability for the synthesis of pyrazolamines. Machine learning algorithms can be integrated into flow systems to enable automated, self-optimizing processes for discovering optimal reaction conditions. nih.govsemanticscholar.org

Catalyst Innovation: The development of new catalytic systems, including nanocatalysts, facilitates the construction of the pyrazole core and its derivatives under milder and more environmentally friendly conditions. mdpi.com

These advanced methodologies would allow chemists to efficiently synthesize a wide array of analogs of This compound , systematically modifying each part of the molecule to explore structure-activity relationships (SAR).

Advanced Mechanistic Studies at the Molecular and Cellular Levels

A deeper understanding of how pyrazolamine derivatives interact with their biological targets is essential for designing more selective and potent drugs. Future research will increasingly focus on elucidating these mechanisms at a granular level.

Areas of Focus for Mechanistic Studies:

| Research Area | Techniques and Approaches | Insights Gained |

| Structural Biology | X-ray crystallography and cryo-electron microscopy can reveal the precise three-dimensional interactions between a pyrazolamine inhibitor and its target protein (e.g., a kinase). nih.gov | Understanding the key binding interactions, such as hydrogen bonds and hydrophobic contacts, that are crucial for potency and selectivity. |

| Computational Modeling | Molecular docking and molecular dynamics simulations can model the binding process and predict how structural modifications to the pyrazolamine will affect its interaction with the target. connectjournals.comnih.gov | Rationalizing structure-activity relationships and guiding the design of next-generation inhibitors. |

| Cellular Pathway Analysis | Techniques like proteomics and phosphoproteomics can identify the downstream signaling pathways affected by a pyrazolamine compound. For instance, studies have shown that certain pyrazoles can interfere with pathways like p38MAPK, ERK1/2, and AKT. nih.govnih.gov | Elucidating the cellular mechanism of action and identifying potential biomarkers of drug response. |

By applying these techniques, researchers could determine, for example, that the N-methyl group on the pyrazole ring of This compound acts as a crucial hydrogen bond acceptor within a kinase hinge region, a common binding motif for pyrazole-based inhibitors. mdpi.com

Exploration of New Biological Targets and Pathways for Pyrazolamine Scaffolds

The versatility of the pyrazole scaffold allows it to target a wide array of proteins beyond those already established. A significant future trend is the systematic exploration of new biological targets and pathways for pyrazolamine-based therapeutics.

Promising New Target Classes:

Protein Kinases: While many pyrazole-based drugs already target kinases, a large portion of the human kinome remains underexplored. Pyrazolamines could be developed as inhibitors for kinases involved in cancer, inflammatory disorders, and neurological diseases. mdpi.comnih.goveco-vector.com

Epigenetic Targets: There is growing interest in developing pyrazole derivatives that can modulate the activity of enzymes involved in epigenetic regulation, such as histone deacetylases (HDACs) or methyltransferases, which are implicated in various cancers.

Metabolic Enzymes: Targeting metabolic pathways that are dysregulated in diseases like cancer or diabetes is a promising strategy. Pyrazole derivatives could be designed to inhibit key enzymes in these pathways.

Receptors and Ion Channels: The pyrazole structure can be adapted to interact with various receptors (e.g., cannabinoid receptors) and ion channels, opening up possibilities for treating neurological and psychiatric disorders. eco-vector.comnih.gov

Researchers might discover that This compound or its derivatives show unexpected activity against a novel kinase or a completely different class of enzymes, opening up new therapeutic avenues. nih.gov

Development of Multi-Targeting Pyrazolamine Derivatives

Chronic and complex diseases like cancer often involve multiple dysregulated biological pathways. A powerful emerging strategy is the design of single molecules that can simultaneously modulate several targets. This "polypharmacology" approach can lead to enhanced therapeutic efficacy and a reduced likelihood of drug resistance. bohrium.com

Pyrazole scaffolds are exceptionally well-suited for the development of multi-target agents due to their versatile chemistry, which allows for the incorporation of different pharmacophoric features. nih.govekb.eg

Examples of Multi-Targeting Strategies with Pyrazole Scaffolds:

| Target Combination | Therapeutic Area | Rationale |

| Dual Kinase Inhibition (e.g., EGFR/VEGFR-2) | Cancer | Simultaneously blocking tumor cell proliferation (EGFR) and angiogenesis (VEGFR-2) can lead to a more potent anti-cancer effect. nih.gov |

| Kinase and Enzyme Inhibition (e.g., PI3K/HDAC) | Cancer | Targeting both a signaling pathway (PI3K) and an epigenetic regulator (HDAC) can produce synergistic anti-tumor activity. |

| Enzyme Inhibition (e.g., Carbonic Anhydrase/Cholinesterase) | Neurodegenerative Diseases | A single compound that inhibits both carbonic anhydrase and cholinesterase could offer a multi-pronged approach to treating conditions like Alzheimer's disease. nih.gov |

A derivative of This compound could be engineered to not only inhibit a primary kinase target but also a secondary target involved in a resistance pathway, thereby creating a more durable therapeutic agent.

Q & A

Q. What synthetic methodologies are recommended for preparing 1-methyl-N-(3-methylcyclohexyl)-1H-pyrazol-3-amine?

Answer: The compound can be synthesized via Buchwald-Hartwig amination or nucleophilic substitution. A validated approach involves:

- Copper-mediated coupling : React 3-amino-1-methylpyrazole with 3-methylcyclohexyl halide in the presence of a base (e.g., cesium carbonate) and copper(I) bromide as a catalyst in dimethyl sulfoxide (DMSO) at 35–50°C for 24–48 hours .

- Purification : Use column chromatography (e.g., ethyl acetate/hexane gradients) followed by recrystallization. Monitor reaction progress via TLC or HPLC.

- Yield optimization : Adjust stoichiometry (1:1.2 molar ratio of pyrazole to halide) and catalyst loading (5–10 mol%) to mitigate side reactions like over-alkylation .

Q. How should researchers characterize this compound to confirm structural integrity?

Answer:

Q. What in vitro assays are suitable for initial biological screening?

Answer:

- Antimicrobial activity : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains via broth microdilution (MIC determination) .

- Enzyme inhibition : Screen against kinases or lipoxygenases using fluorometric assays (e.g., 15-LO-1 inhibition for anti-inflammatory potential) .

- Cytotoxicity : Use MTT assays on HEK-293 or HepG2 cell lines to establish IC₅₀ values .

Advanced Research Questions

Q. How can computational methods enhance the study of this compound’s structure-activity relationships (SAR)?

Answer:

- Molecular docking : Dock the compound into target proteins (e.g., COX-2 or CB1 receptors) using AutoDock Vina. Prioritize poses with the lowest binding energy and validate via MD simulations .

- QSAR modeling : Correlate substituent effects (e.g., cyclohexyl methyl position) with bioactivity using descriptors like logP and polar surface area .

- DFT calculations : Analyze electron density maps to predict regioselectivity in further functionalization (e.g., electrophilic substitution at pyrazole C4) .

Q. What strategies resolve contradictions in biological activity data across studies?

Answer:

- Batch variability : Ensure synthetic consistency via HPLC purity checks (>98%) and control for stereoisomers (e.g., 3-methylcyclohexyl chair conformers) .

- Assay conditions : Standardize protocols (e.g., serum concentration in cell cultures) to reduce false positives. Cross-validate with orthogonal assays (e.g., SPR vs. fluorescence) .

- Meta-analysis : Use platforms like Chemotion to compare data with structurally analogous pyrazoles (e.g., 1-phenyl-3-methylpyrazole derivatives) .

Q. How can crystallographic data inform supramolecular interactions?

Answer:

- Graph-set analysis : Identify recurring hydrogen-bond motifs (e.g., R₂²(8) patterns) using Mercury software. Correlate packing motifs with solubility and stability .

- Thermal analysis : Perform DSC/TGA to link crystal lattice stability (e.g., melting points ~104–107°C) to intermolecular forces .

- Twinned data refinement : Use SHELXD/SHELXE for challenging datasets, applying HKL-3000 for integration and Olex2 for visualization .

Q. What advanced techniques optimize regioselectivity in further derivatization?

Answer:

- Directed C–H activation : Employ palladium catalysts (e.g., Pd(OAc)₂) with directing groups (e.g., pyrazole N1-methyl) to functionalize specific positions .

- Protecting groups : Use tert-butoxycarbonyl (Boc) to shield the pyrazole amine during alkylation or acylation reactions .

- Flow chemistry : Improve reaction control (e.g., residence time <5 min) for high-throughput synthesis of analogs .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.